molecular formula C27H25N3 B6509171 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-55-4

1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509171
CAS RN: 901245-55-4
M. Wt: 391.5 g/mol
InChI Key: WNVCZGJAUVEEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-Butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (1-TBMMPQ) is a heterocyclic compound that has been studied for its potential medicinal applications. It is a member of the pyrazolo[4,3-c]quinoline family and is synthesized by the condensation of 4-tert-butylphenylhydrazine and 4-methylphenylhydrazine. 1-TBMMPQ is of particular interest due to its unique structure and potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential medicinal applications. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has been studied for its potential to inhibit the growth of cancer cells and to reduce the formation of tumors. Additionally, 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential to reduce the side effects of chemotherapy and to enhance the efficacy of chemotherapy drugs. Furthermore, 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential to reduce the risk of cardiovascular diseases and to improve cardiovascular health.

Mechanism of Action

1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been shown to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It has also been shown to inhibit the activity of enzymes involved in inflammation and to reduce the levels of pro-inflammatory cytokines. Additionally, 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. It has also been shown to enhance the efficacy of chemotherapy drugs by inhibiting the activity of drug-resistant proteins.
Biochemical and Physiological Effects
1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, to induce apoptosis in cancer cells, and to inhibit the growth of tumors. Additionally, 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been shown to reduce the side effects of chemotherapy and to enhance the efficacy of chemotherapy drugs. Furthermore, 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been shown to reduce the risk of cardiovascular diseases and to improve cardiovascular health.

Advantages and Limitations for Lab Experiments

1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several advantages and limitations when used in laboratory experiments. The advantages include its relatively simple and cost-effective synthesis, its ability to inhibit the growth of cancer cells and to reduce the formation of tumors, and its potential to reduce the side effects of chemotherapy and to enhance the efficacy of chemotherapy drugs. The limitations include its relatively low yield and the potential for side effects when used in high doses.

Future Directions

1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has a variety of potential applications and future directions. These include further studies on its potential to reduce the side effects of chemotherapy, its potential to inhibit the growth of cancer cells and to reduce the formation of tumors, its potential to reduce the risk of cardiovascular diseases and to improve cardiovascular health, and its potential to be used as a medicinal agent for the treatment of a variety of diseases. Additionally, further research is needed to determine the optimal dosage and formulation of 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline for different applications.

Synthesis Methods

1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is synthesized by the condensation of 4-tert-butylphenylhydrazine and 4-methylphenylhydrazine. The reaction is carried out in an aqueous medium under basic conditions and the product is isolated by crystallization. The reaction is carried out at a temperature of 80-90°C and the yield of the reaction is typically around 70%. The reaction is relatively simple and cost-effective, making it an attractive option for the synthesis of 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline.

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3/c1-18-9-11-19(12-10-18)25-23-17-28-24-8-6-5-7-22(24)26(23)30(29-25)21-15-13-20(14-16-21)27(2,3)4/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCZGJAUVEEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-butylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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